molecular formula C15H17BrN4O B7449749 N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide

Cat. No. B7449749
M. Wt: 349.23 g/mol
InChI Key: WRKHYIHYJLRQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide inhibits the activity of BET proteins by binding to their bromodomains. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones. This binding allows BET proteins to regulate gene expression. N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide binds to the bromodomain of BET proteins, preventing them from binding to chromatin and regulating gene expression. This leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide has been shown to have a potent inhibitory effect on the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide in lab experiments is its potency. It has been shown to have a potent inhibitory effect on the growth of cancer cells. Another advantage is its specificity. It targets the bromodomain of BET proteins, which are known to play a key role in regulating gene expression. One limitation of using N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide in lab experiments is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the role of BET proteins in other diseases, such as inflammatory diseases and neurological disorders. Additionally, the combination of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide with other cancer treatments, such as chemotherapy and radiation therapy, could be explored to enhance their efficacy. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis method of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-bromo-1,8-naphthyridin-2-amine, which undergoes a reaction with cyclobutanone to form the intermediate product. This intermediate product is then reacted with methylamine and acetic anhydride to form the final product, N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide.

Scientific Research Applications

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) proteins. BET proteins are a family of proteins that play a key role in regulating gene expression. N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide binds to the bromodomain of BET proteins, preventing them from binding to chromatin and regulating gene expression. This leads to the inhibition of cancer cell growth.

properties

IUPAC Name

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-20(12-3-2-4-12)9-14(21)18-13-6-5-10-7-11(16)8-17-15(10)19-13/h5-8,12H,2-4,9H2,1H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHYIHYJLRQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=NC=C(C=C2C=C1)Br)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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